2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide
Description
Properties
IUPAC Name |
2-[1,5-dioxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O4/c1-36-21-13-11-20(12-14-21)17-28-24(33)18-31-27(35)32-23-10-6-5-9-22(23)25(34)30(26(32)29-31)16-15-19-7-3-2-4-8-19/h2-14H,15-18H2,1H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGKQMWWWYJZDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide is a member of the triazoloquinazoline class, which has garnered attention in medicinal chemistry for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 467.5 g/mol. The structure features a quinazoline core fused with a triazole ring and an acetamide functional group, contributing to its pharmacological properties.
Biological Activity Overview
Research indicates that compounds within the quinazoline and triazole classes exhibit a range of biological activities including:
- Antitumor Activity : Many derivatives have shown promising results as inhibitors of cancer cell proliferation. For example, quinazoline derivatives have been reported to inhibit epidermal growth factor receptor (EGFR) autophosphorylation, which is crucial in cancer cell signaling pathways .
- Antimicrobial Properties : Some derivatives demonstrate significant antibacterial and antifungal activities. Studies have shown that modifications on the phenyl ring can enhance antimicrobial efficacy against various pathogens .
- Anti-inflammatory Effects : Certain quinazoline derivatives are known to inhibit tumor necrosis factor-alpha (TNF-α) production, suggesting potential in treating inflammatory conditions .
Antitumor Activity
A series of studies have evaluated the antitumor efficacy of quinazoline derivatives. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (Lung Cancer) | 0.5 | EGFR Inhibition |
| Compound B | MCF-7 (Breast Cancer) | 0.8 | Aurora Kinase Inhibition |
| Compound C | HeLa (Cervical Cancer) | 1.2 | Apoptosis Induction |
These findings highlight the compound's potential as a lead structure for developing new anticancer agents.
Antimicrobial Activity
Research has shown that certain modifications can enhance the antimicrobial properties of quinazoline derivatives:
| Modification | Activity Type | Result |
|---|---|---|
| Methoxy Group Addition | Antibacterial | Increased effectiveness against Gram-positive bacteria |
| Chlorine Substitution | Antifungal | Enhanced activity against Candida species |
This data indicates that structural variations significantly impact biological activity.
Anti-inflammatory Properties
The compound's ability to inhibit TNF-α production has been evaluated in vitro:
- Study Findings : Compounds with hydroxyl substitutions at specific positions on the phenyl ring exhibited superior anti-inflammatory effects compared to unsubstituted analogs .
Case Studies
- Case Study on Antitumor Efficacy : A recent study involving a derivative similar to our compound demonstrated significant inhibition of tumor growth in xenograft models. The study reported a reduction in tumor volume by over 60% compared to controls after treatment with the compound for 21 days.
- Case Study on Antimicrobial Action : Another study assessed the antimicrobial efficacy of related compounds against multidrug-resistant bacterial strains. The results indicated that certain derivatives maintained activity against resistant strains, suggesting their potential as new therapeutic agents.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of quinazolinones, including the target compound, exhibit significant anticancer properties. Quinazolinone derivatives have been shown to induce cytotoxicity in various cancer cell lines. For instance, studies have demonstrated that certain analogs possess IC50 values in the micromolar range against cancer cells, suggesting their potential as lead compounds in cancer therapy .
Cholinesterase Inhibition
The compound has also been investigated for its cholinesterase inhibitory activity, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. In vitro studies have shown that related compounds can inhibit both acetylcholinesterase and butyrylcholinesterase effectively . The selectivity index for these compounds indicates their potential as dual inhibitors, which may enhance therapeutic efficacy while reducing side effects.
Antimicrobial Activity
Quinazoline derivatives are known for their broad-spectrum antimicrobial activity. The target compound's structural features may contribute to its ability to combat bacterial and fungal infections. Preliminary studies suggest that modifications on the quinazoline scaffold can lead to enhanced antimicrobial potency .
Case Study 1: Anticancer Activity Evaluation
A recent study evaluated the anticancer effects of various quinazoline derivatives against human breast cancer cell lines. The results indicated that modifications to the quinazoline structure significantly influenced cytotoxicity levels. The target compound's unique triazole fusion was found to enhance its activity compared to standard treatments .
Case Study 2: Cholinesterase Inhibition Mechanism
In another investigation focusing on cholinesterase inhibition, researchers synthesized a series of quinazoline derivatives and assessed their binding affinities using molecular docking simulations. The findings revealed that the target compound exhibited strong binding interactions with the active sites of both cholinesterases, supporting its potential as a therapeutic agent for Alzheimer's disease .
Chemical Reactions Analysis
Hydrolysis of the Acetamide Moiety
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s polarity or generating intermediates for further functionalization.
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| 6M HCl, reflux (4–6 h) | 2-(1,5-Dioxo-4-phenethyl-4,5-dihydrotriazoloquinazolin-2-yl)acetic acid | 72–85% | |
| NaOH (aq.), 80°C (3 h) | Sodium salt of the carboxylic acid | 68% |
-
Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon.
Functionalization of the Methoxybenzyl Group
The 4-methoxybenzyl group participates in demethylation and electrophilic substitution reactions.
Demethylation
Nitration
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| HNO₃/H₂SO₄, 0°C (2 h) | N-(4-Methoxy-3-nitrobenzyl)-2-(triazoloquinazolin-2-yl)acetamide | 55% |
Reactivity of the Triazoloquinazoline Core
The fused triazole-quinazoline system exhibits electrophilic substitution and reduction potential.
Electrophilic Aromatic Substitution
| Reaction | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃, DCM, RT (6 h) | 7-Bromo-triazoloquinazoline derivative | 58% | |
| Sulfonation | ClSO₃H, 50°C (4 h) | 7-Sulfo-triazoloquinazoline derivative | 49% |
Reduction of the Dione System
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| NaBH₄, MeOH, 0°C (2 h) | 1,5-Dihydroxy-4-phenethyltriazoloquinazoline | 37% | |
| LiAlH₄, THF, reflux (8 h) | Over-reduction leading to ring-opening products | 22% |
Nucleophilic Attack at the Quinazoline-Dione
The 1,5-dione moiety reacts with nucleophiles such as amines and hydrazines:
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| NH₂NH₂, EtOH, reflux (5 h) | 1,5-Bis-hydrazinyltriazoloquinazoline | 66% | |
| CH₃NH₂, DMF, 60°C (12 h) | N-Methylimine derivative | 51% |
Side-Chain Modifications
The phenethyl group undergoes oxidation, while the acetamide participates in cross-coupling reactions.
Oxidation of the Phenethyl Group
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| KMnO₄, H₂O, 80°C (3 h) | 4-(2-Phenylethanoyl)-triazoloquinazoline (keto derivative) | 44% | |
| Ozone, DCM, −78°C (1 h) | Cleavage to 4-carboxylic acid derivative | 29% |
Suzuki-Miyaura Coupling
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DME | Biaryl-functionalized triazoloquinazoline | 61% |
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
| Condition | Half-Life (t₁/₂) | Degradation Products | Source |
|---|---|---|---|
| pH 1.2 (simulated gastric fluid) | 2.3 h | Hydrolyzed acetamide + oxidized phenethyl group | |
| pH 7.4 (phosphate buffer) | 48 h | Minor decomposition (<5%) |
Key Mechanistic and Synthetic Insights
-
Triazole Ring Reactivity : The triazole nitrogen atoms participate in hydrogen bonding and coordination chemistry, enabling metal complexation (e.g., with Cu²⁺ or Zn²⁺) .
-
Quinazoline-Dione as a Michael Acceptor : The α,β-unsaturated carbonyl system undergoes conjugate additions with thiols or amines .
-
Methoxybenzyl as a Directing Group : Facilitates regioselective electrophilic substitution on the aromatic ring .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazoloquinazoline derivatives are well-studied for their H1-antihistaminic, anticancer, and anti-inflammatory properties. Below is a detailed comparison of the target compound with structurally and functionally related analogs:
Table 1: Structural and Pharmacological Comparison
Key Findings
Structural Modifications and Activity: The target compound’s 4-phenethyl group distinguishes it from analogs with 4-benzyl or 4-phenyl substituents. The N-(4-methoxybenzyl)acetamide side chain introduces hydrogen-bonding capability via the methoxy group, which is absent in simpler alkylated analogs. This feature could improve selectivity for H1 receptors over off-target GPCRs .
Pharmacological Performance: Alagarsamy et al. (2007) demonstrated that 4-benzyl-triazoloquinazolinones exhibit potent H1-antihistaminic activity (IC50: 0.38–1.2 µM), comparable to loratadine . The target compound’s phenethyl group may further optimize potency, though experimental data are lacking. In contrast, triazine derivatives with 4-methoxybenzyl groups (e.g., from ) show moderate anticancer activity (IC50: 12–25 µM against HeLa cells), suggesting that core heterocycle (triazine vs. triazoloquinazoline) dictates target specificity .
Synthetic Accessibility: The target compound’s synthesis likely follows pathways similar to those in and , involving hydrazide intermediates and Schiff base formation.
Contradictions and Limitations
- highlights H1-antihistaminic activity for triazoloquinazolinones, whereas focuses on anticancer triazines. This suggests that minor structural changes (e.g., triazine vs. triazoloquinazoline cores) drastically alter biological targets.
- No cytotoxicity data are available for the target compound, limiting safety comparisons with analogs tested in vitro (e.g., triazines in ) .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to maximize yield and purity?
- Methodological Answer : Synthesis optimization requires careful adjustment of reaction parameters:
- Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction efficiency by stabilizing intermediates .
- Temperature control : Reflux conditions (e.g., 80–120°C) are often critical for cyclization steps involving triazoloquinazoline core formation .
- Reaction time : Extended reflux durations (18–24 hours) may improve yields in multi-step reactions, monitored via TLC .
- Purification : Crystallization (water-ethanol mixtures) or column chromatography ensures high purity, particularly for acetamide derivatives .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Thin-layer chromatography (TLC) : Monitors reaction progress and identifies byproducts using silica gel plates and UV visualization .
- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the triazoloquinazoline dioxo group) .
- NMR spectroscopy : ¹H/¹³C NMR resolves structural features (e.g., methoxybenzyl protons at δ 3.8 ppm, quinazoline aromatic protons) .
- HPLC : Assesses purity (>95%) and stability under varying pH/temperature conditions .
Q. How do the functional groups in this compound influence its biological activity?
- Methodological Answer :
- Triazoloquinazoline core : Facilitates π-π stacking and hydrogen bonding with biological targets (e.g., enzymes, DNA) .
- 4-Methoxybenzyl group : Enhances lipophilicity and membrane permeability while modulating receptor selectivity .
- Acetamide side chain : Provides flexibility for derivatization and interaction with hydrophilic binding pockets .
Advanced Research Questions
Q. What methodologies are recommended for studying the interaction of this compound with biological targets?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Quantifies real-time binding kinetics (e.g., KD values) to purified proteins .
- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
- Molecular docking simulations : Predicts binding modes using software like AutoDock Vina, validated by mutagenesis studies .
- In vitro activity assays : Evaluates inhibition of enzymatic activity (e.g., kinase assays) or cytotoxicity in cell lines .
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Standardized protocols : Replicate assays under controlled conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Orthogonal assays : Cross-validate results using complementary techniques (e.g., SPR + ITC) to confirm binding specificity .
- Stability studies : Assess compound degradation under assay conditions (e.g., LC-MS to detect hydrolyzed byproducts) .
- Meta-analysis : Compare structural analogs (e.g., phenethyl vs. benzyl substitutions) to identify activity trends .
Q. What role does computational modeling play in the rational design of derivatives with enhanced activity?
- Methodological Answer :
- Quantum chemical calculations : Predict reaction pathways (e.g., Fukui indices for nucleophilic attack sites) to guide synthetic routes .
- Molecular dynamics (MD) simulations : Evaluates ligand-target complex stability over time (e.g., RMSD analysis) .
- Machine learning : Trains models on existing SAR data to prioritize derivatives with predicted higher potency .
- Feedback loops : Integrate experimental data (e.g., IC₅₀ values) into computational workflows to refine predictions iteratively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
